ZK-thiazolidinone
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Overview
Description
ZK-thiazolidinone is a novel chemical compound known for its potent inhibitory effects on polo-like kinase 1 (Plk1), a key regulator of mitotic progression and cell division in eukaryotes. This compound has garnered significant attention in the field of cancer research due to its ability to disrupt cell division, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZK-thiazolidinone typically involves the reaction of thiazolidine derivatives with various reagents under controlled conditions. One common method includes the condensation of 1,2-aminothiols with aldehydes to form the thiazolidine ring . This reaction is often carried out under physiological pH without the need for a catalyst, making it an efficient and biocompatible process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
ZK-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidines .
Scientific Research Applications
ZK-thiazolidinone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in cell division and mitotic regulation.
Medicine: Investigated as a potential anticancer agent due to its inhibitory effects on Plk1.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
ZK-thiazolidinone exerts its effects by inhibiting polo-like kinase 1 (Plk1), a serine/threonine protein kinase involved in various stages of mitosis. By binding to the ATP-binding site of Plk1, this compound prevents the phosphorylation of key substrates required for mitotic progression. This inhibition leads to mitotic arrest and subsequent cell death, making it an effective anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties, these compounds also contain the thiazolidine ring but differ in their biological targets and mechanisms of action.
Thiazolidin-4-ones: These compounds share a similar structure but are primarily studied for their anticancer and antimicrobial activities.
Uniqueness of ZK-thiazolidinone
This compound is unique due to its specific inhibitory action on Plk1, which is not commonly observed in other thiazolidine derivatives. This specificity makes it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C23H30F3N5O2S |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-cyano-2-[3-ethyl-4-oxo-5-[[3-(2-pyrrolidin-1-ylethyl)anilino]methyl]-1,3-thiazolidin-2-yl]-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C23H30F3N5O2S/c1-2-31-21(33)19(34-22(31)18(13-27)20(32)29-15-23(24,25)26)14-28-17-7-5-6-16(12-17)8-11-30-9-3-4-10-30/h5-7,12,18-19,22,28H,2-4,8-11,14-15H2,1H3,(H,29,32) |
InChI Key |
WFZRONKPJVZNAO-UHFFFAOYSA-N |
SMILES |
CCN1C(SC(C1=O)CNC2=CC=CC(=C2)CCN3CCCC3)C(C#N)C(=O)NCC(F)(F)F |
Canonical SMILES |
CCN1C(SC(C1=O)CNC2=CC=CC(=C2)CCN3CCCC3)C(C#N)C(=O)NCC(F)(F)F |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZKThiazolidinone TAL. |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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